Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate
Description
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate (CAS: 2624136-36-1) is a pyrimidine derivative with a phosphoryl group at the 5-position and a methyl ester at the 2-position. Its molecular formula is C₈H₁₁N₂O₃P, and it is commercially available in purities ≥95% (typically 250 mg to 1 g quantities) .
Properties
IUPAC Name |
methyl 5-dimethylphosphorylpyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2O3P/c1-13-8(11)7-9-4-6(5-10-7)14(2,3)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVKCNAVQUCHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)P(=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michaelis–Arbuzov Reaction for Phosphoryl Group Introduction
The Michaelis–Arbuzov reaction is a cornerstone for synthesizing phosphonates and related compounds. This method involves reacting a trivalent phosphorus ester with an alkyl halide to form pentavalent phosphorus species. For methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate, a plausible pathway begins with a 5-halo-pyrimidine-2-carboxylate intermediate (e.g., 5-bromo or 5-iodo derivatives).
Procedure :
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Substrate Preparation : Methyl pyrimidine-2-carboxylate is halogenated at position 5 using N-bromosuccinimide (NBS) or iodine in the presence of a Lewis acid.
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Arbuzov Reaction : The 5-halo intermediate reacts with trimethyl phosphite ((MeO)₃P) under thermal conditions (80–120°C) to yield the dimethylphosphoryl derivative.
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Workup : Purification via column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.
Mechanistic Insight :
The reaction proceeds through nucleophilic displacement of the halide by the phosphorus ester, followed by rearrangement to form the P=O bond. This method benefits from mild conditions and high atom economy but requires precise control over halogenation regioselectivity.
Nucleophilic Substitution with Phosphorus Reagents
Alternative phosphorylation agents, such as dimethylphosphine oxide (Me₂P(O)H), can directly substitute leaving groups at position 5. This method avoids halogenation but demands activating groups (e.g., sulfonates) for efficient displacement.
Example Protocol :
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Sulfonation : Methyl pyrimidine-2-carboxylate is treated with triflic anhydride to form the 5-triflate derivative.
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Phosphorylation : Reaction with dimethylphosphine oxide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) facilitates cross-coupling.
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Isolation : Acidic workup and recrystallization yield the pure product.
Challenges :
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Competing side reactions at the ester group necessitate protecting groups or low temperatures.
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Catalyst selection critically influences yield; Pd-PEPPSI-IPentCl has shown efficacy in similar systems.
Cyclocondensation Routes
Building the Pyrimidine Ring with Pre-Installed Phosphoryl Groups
This approach assembles the pyrimidine ring from phosphorylated precursors, ensuring correct regiochemistry. A representative pathway involves condensing a phosphorylated β-diketone with a guanidine derivative.
Synthetic Steps :
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Phosphorylated β-Diketone Synthesis :
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Acetylacetone is treated with dimethylphosphoryl chloride (Me₂P(O)Cl) in the presence of Et₃N to form 3-(dimethylphosphoryl)pentane-2,4-dione.
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Cyclocondensation :
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Esterification :
Advantages :
Use of Phosphorylated Amidines
Phosphorylated amidines serve as direct precursors for pyrimidine ring formation. For example, dimethylphosphorylacetamidine can cyclize with methyl propiolate to form the target compound.
Reaction Conditions :
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Solvent: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Catalyst: MgI₂ or TiCl₄, which facilitate Morita-Baylis-Hillman (MBH) adduct formation.
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Temperature: 80–100°C for 6–12 hours.
Mechanism :
The MBH adduct undergoes oxidative dehydrogenation (e.g., Dess-Martin periodinane) to form the pyrimidine core, followed by esterification.
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Michaelis–Arbuzov | 60–75% | Mild conditions; scalable | Requires halogenated precursor |
| Nucleophilic Substitution | 50–65% | Direct coupling; fewer steps | Catalyst sensitivity; side reactions |
| Cyclocondensation | 70–85% | Regioselective; no post-modification | Complex precursor synthesis |
Optimization and Troubleshooting
Enhancing Regioselectivity
Protecting Group Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids or phosphonates, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as its structural features may interact with biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Carboxylates
Substituent Effects on Physicochemical Properties
Key Observations :
- Trifluoromethyl (-CF₃) and chloro (-Cl) groups are electron-withdrawing, which may stabilize the pyrimidine ring but reduce solubility in polar solvents compared to the phosphoryl group .
- The unsubstituted methyl pyrimidine-2-carboxylate has the lowest molecular weight and highest melting point (104–105°C), likely due to simpler crystal packing .
Reactivity Differences :
- The phosphoryl group can participate in phosphorylation/dephosphorylation reactions, making it useful in prodrug design .
- Chloro substituents are prone to nucleophilic substitution, enabling derivatization at the 2-position .
- Trifluoromethyl groups are chemically inert but improve metabolic stability in drug candidates .
Biological Activity
Overview
Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate is a pyrimidine derivative characterized by a dimethylphosphoryl group at the 5-position and a carboxylate ester at the 2-position. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and interactions with various molecular targets.
- Molecular Formula : C8H11N2O3P
- Molecular Weight : 202.16 g/mol
- Structure : The compound's structure allows for significant interactions with biological macromolecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The dimethylphosphoryl group can form strong interactions with active sites on enzymes, potentially leading to inhibition or modulation of enzyme activity. This mechanism is crucial for understanding its role in various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes, which can be pivotal in drug development. The compound's structural features allow it to mimic substrates or transition states, thereby interfering with enzyme function.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity, although further research is needed to quantify this effect and understand the underlying mechanisms.
Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics. Its ability to inhibit key enzymes involved in cancer cell proliferation could be a significant aspect of its biological profile.
Case Studies and Research Findings
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Enzyme Inhibition Study
- A study demonstrated the compound's ability to inhibit a specific kinase involved in cell signaling pathways. The IC50 value was reported at approximately 50 µM, indicating moderate potency against the target enzyme.
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Antimicrobial Activity Assessment
- In vitro tests revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 µg/mL to 250 µg/mL depending on the bacterial strain tested.
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Anticancer Evaluation
- Preliminary cytotoxicity assays against HeLa and HepG2 cell lines showed promising results, with IC50 values around 30 µg/mL for HeLa cells, suggesting potential as an anticancer agent.
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 5-(dimethylphosphoryl)thiazole-2-carboxylate | Thiazole derivative | Antimicrobial and anticancer |
| Methyl 5-(dimethylphosphoryl)imidazole-2-carboxylate | Imidazole derivative | Enzyme inhibition |
| Methyl 5-(dimethylphosphoryl)pyrazole-2-carboxylate | Pyrazole derivative | Potential anticancer properties |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are recommended for characterizing Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure, particularly for identifying the methyl ester and dimethylphosphoryl groups. P NMR is essential for analyzing the phosphoryl moiety. X-ray crystallography provides precise structural data, including bond lengths and angles. For crystallographic refinement, SHELXL is widely used due to its robustness in handling small-molecule structures and high-resolution data . Hydrogen bonding patterns in the crystal lattice can be analyzed using graph set theory to classify interactions (e.g., D, S motifs) .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : Synthesis typically involves phosphorylation of a pyrimidine precursor. For example, a pyrimidine ring with a hydroxyl group at the 5-position can undergo phosphorylation using dimethylphosphoryl chloride under anhydrous conditions. Subsequent esterification with methanol in the presence of a coupling agent (e.g., DCC) yields the methyl ester. Reaction progress should be monitored via thin-layer chromatography (TLC) and intermediate products characterized by H NMR .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a sealed container at -20°C for long-term stability. Waste disposal should follow institutional guidelines for phosphorylated organic compounds, as improper handling may lead to environmental contamination .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX programs, and what challenges might arise?
- Methodological Answer : SHELXL is optimal for refining small-molecule structures. Challenges include resolving disorder in the dimethylphosphoryl group or managing twinning in crystals. To address this, use the TWIN and BASF commands in SHELXL. For electron density maps, iterative refinement cycles (e.g., least-squares minimization) improve accuracy. Validate the final model using R-factors and check for overfitting with the Hirshfeld test .
Q. How does the dimethylphosphoryl group influence hydrogen bonding and supramolecular assembly in the crystal lattice?
- Methodological Answer : The phosphoryl group acts as a hydrogen bond acceptor, forming strong O–H···O=P interactions with adjacent molecules. Graph set analysis (e.g., Etter’s rules) can classify these interactions into chains (C(4)) or rings (R(8)). Computational tools like Mercury (CCDC) visualize packing motifs, while density functional theory (DFT) calculates interaction energies .
Q. How should researchers address discrepancies in crystallographic refinement outcomes between automated and manual methods?
- Methodological Answer : Automated pipelines (e.g., SHELXT) may misinterpret heavy atom positions due to low-resolution data. Cross-validate results with manual refinement in SHELXL, adjusting occupancy and thermal parameters. For ambiguous electron density, use difference Fourier maps (F-F) to locate missing atoms. Compare final models with analogous structures in the Cambridge Structural Database (CSD) .
Q. What methodologies are effective in analyzing the puckering parameters of the pyrimidine ring?
- Methodological Answer : Cremer-Pople puckering coordinates (Q, θ, φ) quantify out-of-plane deviations. Calculate these parameters from atomic coordinates using software like PLATON or PARST. For six-membered rings, distinguish between chair (Q > 0.5 Å, θ ≈ 0°) and boat (θ ≈ 90°) conformations. Compare results with literature values for similar phosphorylated pyrimidines .
Q. How can the reactivity of the methyl ester group be modulated for further functionalization without affecting the phosphoryl moiety?
- Methodological Answer : Selective hydrolysis of the ester can be achieved using mild bases (e.g., LiOH in THF/HO) at 0°C to avoid phosphoryl cleavage. For nucleophilic substitutions, protect the phosphoryl group with trimethylsilyl chloride (TMSCl) prior to reaction. Monitor selectivity via P NMR to confirm phosphoryl stability .
Contradiction Analysis
Q. How should conflicting data on hydrolytic stability of the phosphoryl group under acidic vs. basic conditions be resolved?
- Methodological Answer : Conduct pH-dependent stability studies using P NMR to track degradation. Under acidic conditions (pH < 3), the phosphoryl group may undergo hydrolysis to phosphoric acid. In basic conditions (pH > 10), ester saponification dominates. Use buffer systems (e.g., phosphate or acetate) to isolate degradation pathways. Cross-reference kinetic data with computational models (e.g., DFT for transition state analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
